molecular formula C13H16O3 B8355218 3-(3-Methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid

3-(3-Methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid

Cat. No.: B8355218
M. Wt: 220.26 g/mol
InChI Key: DJFNEZISWSQYJK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-13(2)10(11(13)12(14)15)8-5-4-6-9(7-8)16-3/h4-7,10-11H,1-3H3,(H,14,15)

InChI Key

DJFNEZISWSQYJK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC(=CC=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2E)-3-(3-methoxyphenyl)acrylic acid (25 g) in ethanol (150 mL) was added conc HCl (25 mL) and the solution refluxed for 3 hours. The solvent was evaporated and residue dissolved in ethyl acetate. The organic phase was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to give ethyl (2E)-3-(3-methoxyphenyl)acrylate as yellow oil in quantitative yield. To a solution of isopropyl(triphenyl)phosphonium iodide (75 g, 0.173 mol) in dry THF (200 mL) at −78° C. was added butyl lithium (1.6M in Hexanes, 119 mL, 0.191 mol). The reaction was stirred for 1 hour at room temperature and then cooled to −78° C. To the solution was added ethyl (2E)-3-(3-methoxyphenyl)acrylate (2.91 g, 0.014 mol) in THF (200 mL). The solution was stirred at room temperature for few hours and then refluxed overnight. The reaction mixture was poured into 5% aqueous citric acid and extracted with ethyl acetate. The organic portion washed with saturated aqueous sodium bicarbonate, brine, dried over Na2SO4 and concentrated. The concentrated residue was chromatographed on silica gel using 5% ethyl acetate/hexane to afford viscous yellow oil. To the solution ethyl 3-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxylate (15 g) in ethanol (60 mL) and water (20 mL) was added LiOH (12.74 g). The reaction mixture was heated for 3 hours at 50° C. and concentrated to remove ethanol. The residue was dissolved in ethyl acetate, washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to give 3-(3-methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid as yellow oil. 1H NMR (CDCl3) δ 7.15 (m, 1H), 6.74 (m, 3H), 3.8 (s, 3H), 2.67 (m, 1H), 2.05 (m, 1H), 1.38 (s, 3H), 1.06 (s, 3H). M−=219. Step 2. Synthesis of [3-(3-methoxyphenyl)-2,2-dimethylcyclopropyl]methanol.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 3-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxylate
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
12.74 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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